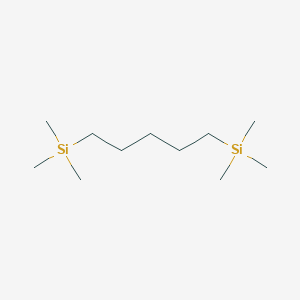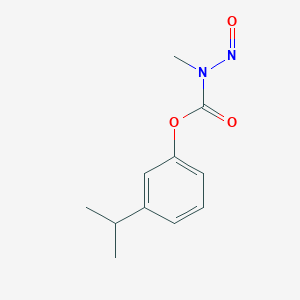
Quinol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinol sulfate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinolines, including quinol sulfate derivatives, have demonstrated notable antimicrobial properties. A study investigated the antimicrobial activities of various quinolines against gram-positive and gram-negative bacteria, including strains of meticillin-resistant Staphylococcus aureus (MRSA). Some quinolines showed significant activity, comparable to established antibiotics like vancomycin (O’Donnell et al., 2010).
Cancer Research
Quinolines have been identified as promising compounds in cancer research due to their potent anti-cancer properties. One study reviewed quinoline compounds and their analogs, focusing on their anticancer activities, mechanisms of action, and potential as cancer drug targets (Solomon & Lee, 2011).
Bioactive Compounds Discovery
Sesquiterpene quinols, a class closely related to this compound, have been isolated from marine sponges, showing potential in CDK4/cyclin D1 complexation inhibition, a mechanism relevant in cancer treatment (Mukku et al., 2003).
Anticoagulant Research
A study discovered new sulfated quinoline alkaloids with potential anticoagulant and antiplatelet activities. These findings suggest that quinoline derivatives could be useful in the development of new anticoagulants (Lee et al., 2016).
Antioxidant Activity Evaluation
Quinolinic acid, related to this compound, was used as an iron chelating agent in a study to determine the antioxidant activity of plant extracts. This research demonstrated the potential of quinoline derivatives in evaluating antioxidant properties (Fadda et al., 2018).
Antibacterial Resistance
The mechanisms of resistance to quinolines, including alterations in quinol targets and decreased accumulation, have been extensively studied. Understanding these resistance mechanisms is crucial for developing effective antibacterial agents (Ruiz, 2003).
Propiedades
Número CAS |
17438-29-8 |
|---|---|
Fórmula molecular |
C6H6O5S |
Peso molecular |
190.18 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10) |
Clave InChI |
FPXPQMOQWJZYBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1O)OS(=O)(=O)O |
Otros números CAS |
61162-95-6 17438-29-8 |
Números CAS relacionados |
61162-95-6 (sulfate, MF unknown) |
Sinónimos |
hydroquinone mono(hydrogen sulfate) quinol sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



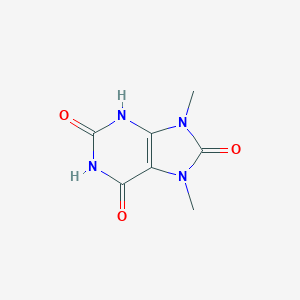
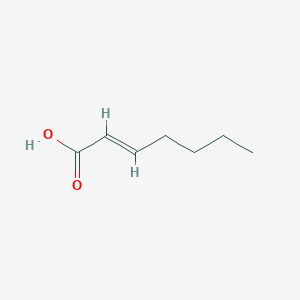
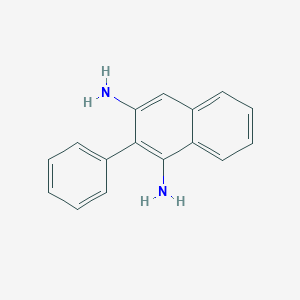
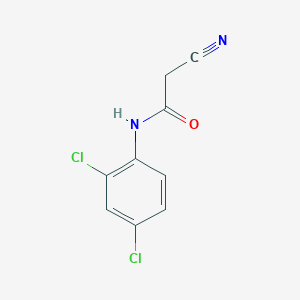
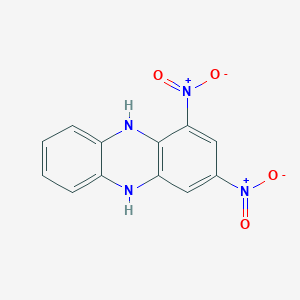
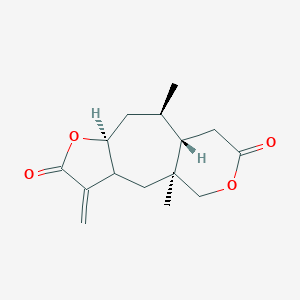
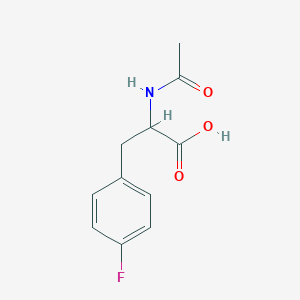
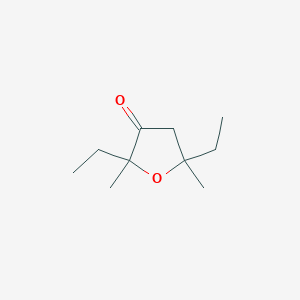
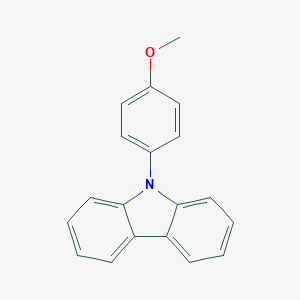
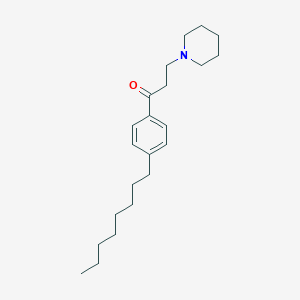
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
